molecular formula C22H18N4O4S B11358499 Ethyl 4-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate

Ethyl 4-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate

Cat. No.: B11358499
M. Wt: 434.5 g/mol
InChI Key: NSMQTKVCEAPCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a dihydropyrimidine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimidine core, which is synthesized through a Biginelli reaction involving an aldehyde, a β-keto ester, and urea. The cyano group is introduced via a nucleophilic substitution reaction. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents would be carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the dihydropyrimidine ring.

    Substitution: Nucleophilic substitution reactions can be employed to replace the cyano group or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 4-{2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The cyano group and the dihydropyrimidine ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE: is similar to other dihydropyrimidine derivatives, such as:

Uniqueness

The uniqueness of ETHYL 4-{2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobic interactions, while the cyano group contributes to its reactivity and binding affinity.

Biological Activity

Ethyl 4-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic properties, antibacterial effects, and other pharmacological implications based on diverse sources.

Cytotoxic Activity

Several studies have explored the cytotoxic potential of this compound against various cancer cell lines. A notable study demonstrated that derivatives of similar pyrimidine structures exhibited significant cytotoxicity against HeLa and MCF-7 cell lines. For instance, compounds with structural similarities showed IC50 values ranging from 29 μM to 73 μM, indicating promising anticancer activity .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHeLa29
Compound BMCF-773
Ethyl 4-(...)HeLaTBD

Antibacterial Activity

The antibacterial properties of ethyl esters and related compounds have been documented extensively. Compounds containing thioether linkages have shown promising results against various bacterial strains. For example, studies indicated that modifications in the structure could enhance antibacterial efficacy, particularly against Gram-positive bacteria .

Table 2: Antibacterial Efficacy of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
Ethyl 4-(...)Streptococcus pneumoniaeTBD

Enzyme Inhibition

Research has also highlighted the enzyme inhibitory activities of compounds with similar structures. For example, thio-containing compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The inhibition rates were found to correlate with the lipophilicity and electronic properties of the substituents on the pyrimidine ring .

Case Studies and Research Findings

  • Cytotoxicity Study : A recent investigation into pyrimidine derivatives revealed that modifications at the thiol moiety significantly enhanced cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups was particularly effective .
  • Antimicrobial Evaluation : Another study focused on the synthesis of thioether derivatives which exhibited broad-spectrum antibacterial activity. The structure-function relationship was analyzed to optimize efficacy against resistant strains .
  • Enzyme Inhibition Analysis : A comparative study assessed various thio-containing compounds for AChE inhibition, demonstrating that specific substitutions could lead to enhanced binding affinity and selectivity .

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 4-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H18N4O4S/c1-2-30-21(29)15-8-10-16(11-9-15)24-18(27)13-31-22-25-19(14-6-4-3-5-7-14)17(12-23)20(28)26-22/h3-11H,2,13H2,1H3,(H,24,27)(H,25,26,28)

InChI Key

NSMQTKVCEAPCNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.